3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
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Overview
Description
3-Amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic organic compound belonging to the pyrazolo[4,3-c]pyridin-4-one family This compound features a pyrazole ring fused to a pyridine ring, which is substituted with amino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable pyrazole derivative with a halogenated pyridine in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound nitro derivative.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted pyrazolo[4,3-c]pyridin-4-one derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of kinase inhibitors. These inhibitors can be used to target specific enzymes involved in disease processes, such as cancer.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in cell proliferation and survival.
Molecular Targets and Pathways:
Kinase Inhibition: Targets specific kinases involved in cell signaling pathways.
Enzyme Inhibition: May inhibit other enzymes involved in metabolic processes.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium
Uniqueness: 3-Amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This combination of functional groups imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-amino-5,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-4-3-5-6(7(9)11-10-5)8(13)12(4)2/h3H,1-2H3,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIFQGWYTXVDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=NN2)N)C(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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